molecular formula BrHO2P+ B14702710 Bromo(hydroxy)oxophosphanium CAS No. 25757-29-3

Bromo(hydroxy)oxophosphanium

Katalognummer: B14702710
CAS-Nummer: 25757-29-3
Molekulargewicht: 143.88 g/mol
InChI-Schlüssel: GOTCBRJMXCTKTG-UHFFFAOYSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bromo(hydroxy)oxophosphanium is a chemical compound that contains bromine, hydroxyl, and oxophosphanium groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bromo(hydroxy)oxophosphanium typically involves the bromination of phosphonic acid derivatives. One common method is the direct bromination of an α-hydroxy benzylphosphonate using brominating agents such as pyridine hydrobromide perbromide . The reaction conditions often include controlled temperatures and specific reaction times to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and cost-effective brominating agents. The scalability of the reaction and the availability of raw materials are crucial factors in industrial synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Bromo(hydroxy)oxophosphanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxophosphorus compounds.

    Reduction: Reduction reactions can convert this compound into other phosphonium derivatives.

    Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions include various phosphonium salts, oxophosphorus compounds, and substituted phosphonates, depending on the specific reaction and conditions employed.

Wissenschaftliche Forschungsanwendungen

Bromo(hydroxy)oxophosphanium has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium salts and other phosphorus-containing compounds.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways involving phosphorus.

    Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals.

Wirkmechanismus

The mechanism by which Bromo(hydroxy)oxophosphanium exerts its effects involves its ability to interact with various molecular targets. The bromine and hydroxyl groups can participate in nucleophilic and electrophilic reactions, respectively, allowing the compound to modify other molecules. The oxophosphanium group can interact with enzymes and other proteins, influencing biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Bromo(hydroxy)oxophosphanium is unique due to its combination of bromine, hydroxyl, and oxophosphanium groups, which confer distinct reactivity and potential applications. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial contexts.

Eigenschaften

CAS-Nummer

25757-29-3

Molekularformel

BrHO2P+

Molekulargewicht

143.88 g/mol

IUPAC-Name

bromo-hydroxy-oxophosphanium

InChI

InChI=1S/BrO2P/c1-4(2)3/p+1

InChI-Schlüssel

GOTCBRJMXCTKTG-UHFFFAOYSA-O

Kanonische SMILES

O[P+](=O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.